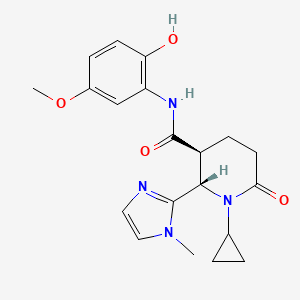![molecular formula C10H15N3O2 B7338407 2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide](/img/structure/B7338407.png)
2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide is an organic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit promising biological activities.
作用機序
The exact mechanism of action of 2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide is not fully understood. However, it has been proposed that this compound may act as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα) and PPAR delta (PPARδ) subtypes. These receptors are involved in the regulation of lipid metabolism and inflammation, and their activation has been shown to have beneficial effects in various disease conditions.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. For example, this compound has been found to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. It has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and brain.
実験室実験の利点と制限
One of the main advantages of using 2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide in lab experiments is its relatively low toxicity and high specificity for PPARα and PPARδ receptors. This makes it a useful tool for studying the role of these receptors in various disease conditions. However, one limitation of this compound is its relatively low solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for research on 2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide. Some of the potential areas of investigation include:
1. Further elucidation of the mechanism of action of this compound, including its interactions with other signaling pathways and cellular targets.
2. Evaluation of the efficacy of this compound in human clinical trials for the treatment of various disease conditions, including type 2 diabetes, inflammation, and neurodegenerative disorders.
3. Development of novel analogs of this compound with improved pharmacokinetic properties and therapeutic potential.
4. Investigation of the role of PPARα and PPARδ receptors in various disease conditions, including cancer, cardiovascular disease, and metabolic disorders.
In conclusion, this compound is an organic compound with promising potential as a therapeutic agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its analogs may lead to the development of new treatments for various disease conditions.
合成法
The synthesis of 2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide involves the reaction of 2,5-dimethylpyrazole-3-carboxylic acid with (3R)-hydroxymethyltetrahydrofuran in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a suitable amine such as methylamine to obtain the final product.
科学的研究の応用
2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide has been extensively studied for its potential as a therapeutic agent in various disease conditions. Some of the notable research applications of this compound are discussed below.
特性
IUPAC Name |
2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-9(13(2)12-7)10(14)11-8-3-4-15-6-8/h5,8H,3-4,6H2,1-2H3,(H,11,14)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEACIYGQDAEOMR-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2CCOC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)C(=O)N[C@@H]2CCOC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338327.png)
![3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338338.png)
![N-[[(2S,4S)-4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338348.png)
![[(3aS,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone](/img/structure/B7338360.png)
![N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7338362.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(4-methylsulfonylphenyl)methanone](/img/structure/B7338373.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B7338384.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(5-phenylmethoxypyrazin-2-yl)methanone](/img/structure/B7338390.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-[2-(1-methylpyrazol-4-yl)oxyphenyl]methanone](/img/structure/B7338399.png)
![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B7338404.png)
![N-[(1R,2R)-2-hydroxycyclobutyl]-1-methyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7338412.png)
![1-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-2-(2-methylindol-1-yl)ethanone](/img/structure/B7338418.png)
![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-2-(2-methylsulfonylphenyl)ethanone](/img/structure/B7338427.png)
